Furanace

Description

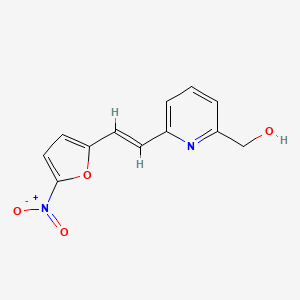

NIFURPIRINOL is a small molecule drug with a maximum clinical trial phase of II.

structure

Structure

3D Structure

Properties

IUPAC Name |

[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHJQJVKRFMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040291 | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-16-0 | |

| Record name | Nifurpirinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Furanose vs. Pyranose: An In-depth Technical Guide to Ring Form Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its application in drug development, a thorough understanding of the conformational dynamics of monosaccharides in solution is paramount. The equilibrium between the five-membered furanose and six-membered pyranose ring structures is a critical determinant of a sugar's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the furanose-pyranose equilibrium, detailing the influential factors, experimental determination, and quantitative data to inform research and development in the pharmaceutical and life sciences.

The Dynamic Equilibrium of Monosaccharide Structures

In aqueous solutions, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal structures. This spontaneous and reversible cyclization gives rise to the more stable five- and six-membered rings. The six-membered ring, analogous to pyran, is termed a pyranose , while the five-membered ring, resembling furan, is known as a furanose . Each of these cyclic forms can exist as two anomers, designated as α and β, which differ in the stereochemistry at the newly formed chiral center, the anomeric carbon.

The interconversion between these forms proceeds through the open-chain structure, which, although typically present in very small amounts, is the crucial intermediate that allows for the dynamic equilibrium.

Factors Influencing the Furanose-Pyranose Equilibrium

The position of the equilibrium between the furanose and pyranose forms is not static and is influenced by a confluence of intrinsic and extrinsic factors. A comprehensive understanding of these factors is essential for predicting and manipulating the conformational state of carbohydrates in various applications.

Monosaccharide Structure

The inherent structure of the monosaccharide is a primary determinant of its preferred ring form. Aldohexoses, such as glucose, predominantly exist in the more thermodynamically stable pyranose form.[1] This stability is attributed to the lower angle and torsional strain in the chair conformation of the six-membered ring compared to the envelope and twist conformations of the five-membered furanose ring.[1]

In contrast, ketohexoses like fructose exhibit a more significant proportion of the furanose form in solution.[1] The stereochemical arrangement of the hydroxyl groups also plays a crucial role. For instance, sugars with a cis relationship between adjacent hydroxyl groups on the furanose ring can experience increased steric strain, disfavoring this form.[2]

Solvent

The nature of the solvent significantly impacts the equilibrium. In aqueous solutions, the pyranose form is often preferentially stabilized due to more effective hydrogen bonding with water molecules.[3] In less polar aprotic solvents, such as dimethyl sulfoxide (DMSO), the proportion of the furanose form tends to increase for some sugars.[3][4] For example, D-arabinose shows a negligible amount of furanose in water but exists as approximately one-third furanose in DMSO.[3] This shift is attributed to the disruption of the stabilizing hydrogen bonding network with water around the pyranose ring.

Temperature

Temperature has a notable effect on the equilibrium, generally favoring the formation of the furanose ring at higher temperatures.[4] This is because the conversion from pyranose to furanose is often an endothermic process. For instance, in an aqueous solution of D-fructose, an increase in temperature leads to a linear increase in the proportions of both α- and β-fructofuranose at the expense of β-fructopyranose.[4]

Substituents

The presence of substituents on the sugar ring can dramatically alter the equilibrium. Bulky substituents can introduce steric hindrance that destabilizes the pyranose form, thereby shifting the equilibrium towards the furanose form.[5] Similarly, the introduction of charged groups, such as sulfates, can lead to repulsive interactions that are better accommodated in the more flexible furanose ring, making it the more energetically favorable form.[6]

Quantitative Analysis of Furanose and Pyranose Distribution

The relative populations of the different cyclic forms of monosaccharides in solution can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons (the proton attached to the anomeric carbon) of each anomer (α and β) and each ring form (pyranose and furanose) have distinct chemical shifts, allowing for their individual quantification through integration of the corresponding signals in the ¹H NMR spectrum.[4]

The following tables summarize the equilibrium distribution of various monosaccharides in different solvents and at different temperatures, as determined by NMR spectroscopy.

| Monosaccharide | Solvent | Temperature (°C) | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Open-Chain (%) | Reference(s) |

| D-Glucose | D₂O | 27 | 36 | 64 | <1 | <1 | ~0.02 | [2] |

| D-Fructose | D₂O | 20 | - | 70 | - | 22 (total) | Trace | [] |

| D₂O | 0 | - | 84.8 | 4.1 | 11.1 | Not Detected | [4] | |

| D₂O | 50 | - | 55.8 | 12.3 | 31.9 | Not Detected | [4] | |

| DMSO | 27 | - | 27 | 20 | 48 | - | [1] | |

| D-Ribose | D₂O | 31 | 21.5 | 58.5 | 6.5 | 13.5 | - | [1] |

| D-Galactose | D₂O | 31 | 29 | 64 | <1 | 6 | - | [8] |

| D-Arabinose | D₂O | 31 | 60 | 35 | - | 5 | - | [3] |

| DMSO | 31 | 35 | 29 | - | 36 | - | [3] |

Experimental Protocol: Quantitative Analysis by ¹H NMR Spectroscopy

The following protocol outlines the general steps for the determination of the furanose to pyranose ratio of a monosaccharide in solution using one-dimensional ¹H NMR spectroscopy.

Sample Preparation

-

Dissolution: Accurately weigh and dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mg/mL in a clean NMR tube.

-

Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (typically several hours to overnight) to ensure that the mutarotational equilibrium is reached.

-

Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a signal in a clear region of the spectrum can be added.

NMR Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve good signal dispersion, particularly in the anomeric region.

-

Tuning and Shimming: Tune and shim the probe to ensure optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Temperature Control: Use a calibrated temperature control unit to maintain a constant sample temperature throughout the experiment.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the anomeric protons) to ensure full relaxation and accurate integration.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting minor furanose forms.

-

Solvent Suppression: If using a non-deuterated solvent or for samples in D₂O where the residual HOD peak is broad, apply a suitable solvent suppression technique.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Signal Identification: Identify the signals corresponding to the anomeric protons of the α- and β-pyranose and α- and β-furanose forms based on their characteristic chemical shifts and coupling constants. The anomeric proton signals typically appear in the region of δ 4.5-5.5 ppm.[9]

-

Integration: Integrate the area under each of the identified anomeric proton signals.

-

Calculation of Relative Percentages: The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.[10]

Conclusion

The equilibrium between furanose and pyranose ring forms is a fundamental aspect of carbohydrate chemistry with significant implications for their biological function and utility in drug design. While the pyranose form is generally more stable for many common monosaccharides, the furanose form plays a critical role in the structure of nucleic acids and certain polysaccharides. A detailed understanding of the factors that govern this equilibrium, coupled with robust analytical methods for its quantification, provides researchers with the tools to predict and potentially manipulate the conformational landscape of carbohydrates. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry, biochemistry, and drug development, enabling a more informed approach to the study and application of these vital biomolecules.

References

- 1. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sugarindustry.info [sugarindustry.info]

- 5. [2010.13188] Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 8. A periodic table of monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Anomeric Effect in Furanose Derivatives: A Technical Guide for Drug Development

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The <i>endo</i>‐ and <i>exo</i>‐Anomeric Effects in Furanosides. A Computational Study [ouci.dntb.gov.ua]

- 3. reddit.com [reddit.com]

- 4. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Furanose ring anomerization: kinetic and thermodynamic studies of the D-2-pentuloses by 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are the consequences of freezing the anomeric effect in nucleosides? - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Substituted Furanoses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanose rings, five-membered cyclic hemiacetals or hemiketals of sugars, are fundamental components of numerous biologically vital molecules, including nucleic acids (RNA and DNA) and various polysaccharides.[1] Unlike their six-membered pyranose counterparts that typically adopt stable chair conformations, the furanose ring exhibits significant conformational flexibility.[1][2] This inherent flexibility, characterized by a phenomenon known as pseudorotation, is critical to its biological function, influencing molecular recognition, enzymatic activity, and the overall three-dimensional structure of biopolymers.[1] In the realm of drug development, particularly for antiviral nucleoside analogues, understanding and predicting the conformational preferences of substituted furanoses is paramount for designing effective therapeutics.[3][4] This guide provides a comprehensive technical overview of the conformational analysis of substituted furanoses, detailing the theoretical underpinnings, experimental and computational methodologies, and the implications for drug design.

Core Concepts

Pseudorotation of the Furanose Ring

The conformation of a furanose ring is not static but exists as a dynamic equilibrium of various puckered forms. This continuous, low-energy interconversion between conformers is described by the concept of pseudorotation. The conformation of any furanose ring can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum amplitude of puckering (τm).

The pseudorotation cycle, often visualized as a wheel, describes the continuous transition between envelope (E) and twist (T) conformations.[2] Envelope conformations have four of the five ring atoms in a plane, while the fifth is out of the plane. Twist conformations have two adjacent atoms displaced on opposite sides of the plane formed by the other three. The pseudorotation pathway is characterized by low energy barriers, typically in the range of 2-5 kcal/mol, allowing for rapid interconversion between different puckered forms at room temperature.[2]

The North (N) and South (S) regions of the pseudorotation wheel are of particular significance in the study of nucleosides. The N-type conformers (C3'-endo) and S-type conformers (C2'-endo) are often the most populated and play a crucial role in determining the helical structure of nucleic acids. The transition between these major conformations often proceeds through an O4'-endo intermediate.[2]

Influence of Substituents

The conformational equilibrium of a furanose ring is exquisitely sensitive to the nature and orientation of its substituents. Several key factors govern the conformational preferences:

-

The Anomeric Effect: This stereoelectronic effect generally favors an axial orientation of an electronegative substituent at the anomeric carbon (C1). While well-established in pyranoses, the anomeric effect is also present in furanoses, albeit in a more complex manner due to the ring's flexibility. The endo-anomeric effect stabilizes conformations where the anomeric substituent is gauche to the ring oxygen, influencing the puckering of the ring.[2]

-

Steric Interactions: Bulky substituents will tend to adopt positions that minimize steric hindrance. 1,2- and 1,3-diaxial-like interactions can significantly destabilize certain conformations. The orientation of hydroxyl groups and other substituents dictates a complex interplay of steric repulsions and stabilizing hydrogen bonding interactions that shape the conformational landscape.

-

Gauche Effects: The preference for a gauche arrangement of vicinal electronegative substituents also plays a role in determining the conformational equilibrium.

-

Solvent Effects: The surrounding solvent can influence conformational preferences through hydrogen bonding and dielectric effects, stabilizing certain conformers over others.

Data Presentation: Quantitative Conformational Analysis

The following tables summarize key quantitative data from conformational analyses of various substituted furanoses, primarily derived from NMR spectroscopy and computational studies.

Table 1: 3JHH Coupling Constants (Hz) for Selected Ribofuranosides in CDCl3 [5]

| Compound | J1,2 | J2,3 | J3,4 | J4,5 | J4,5' |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 0 | 5.86 | - | 2.93 | 3.30 |

| Isopropyl 2,3-O-isopropylidene-β-D-ribofuranoside | 0 | 5.86 | - | 2.20 | 2.57 |

Table 2: Conformational Populations (%) of Methyl Furanosides in D2O

| Compound | North (%N) | South (%S) | Method | Reference |

| Methyl β-D-ribofuranoside | ~80 | ~20 | NMR | [6] |

| Methyl 2-deoxy-β-D-erythro-pentofuranoside | ~50 | ~50 | NMR | [6] |

Table 3: Pseudorotation Energy Barriers (kcal/mol)

| Transition Pathway | Energy Barrier | System | Method | Reference |

| C2'-endo to C3'-endo (via O4'-endo) | 2-3 | Ribonucleoside (in vacuo) | Computational | [7] |

| C2'-endo to C3'-endo (via C1'-exo) | ~12 | Ribonucleoside in RNA duplex | Computational | [7] |

| Interconversion of THF conformers | < 0.5 | Tetrahydrofuran | Computational | [2] |

| Endo-anomeric stabilization | ~3.2 | Methyl furanoside | Computational | [2] |

Experimental and Computational Protocols

A combination of experimental and computational techniques is crucial for a thorough conformational analysis of furanoses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental tool for studying the conformation of molecules in solution. For furanoses, the analysis of proton-proton coupling constants (3JHH) provides time-averaged information about the dihedral angles between vicinal protons, which are directly related to the ring pucker.

Detailed Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified furanose derivative in a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Filter the solution into a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a suite of one- and two-dimensional NMR spectra on a high-field spectrometer (≥500 MHz).

-

1D 1H NMR: To determine chemical shifts and observe signal multiplicities.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing additional conformational constraints.

-

For quantitative analysis of coupling constants, high-resolution 1D spectra or J-resolved 2D spectra are often necessary.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Extract the values of the 3JHH coupling constants from the spectra.

-

Use a modified Karplus equation, which relates the vicinal coupling constant to the dihedral angle, to estimate the conformational populations. The PSEUROT program is a widely used tool for this purpose, which fits the experimental coupling constants to a two-state (N/S) or multi-state model of pseudorotation.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the furanose conformation in the solid state. This information is invaluable for understanding the intrinsic conformational preferences of the molecule, although it's important to note that crystal packing forces can influence the observed conformation.

Detailed Experimental Protocol for X-ray Crystallography:

-

Crystal Growth:

-

Grow single crystals of the furanose derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]

-

Crystals should be clear and have well-defined faces.[8]

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution structure of the furanose molecule.

-

Computational Chemistry

Computational methods are indispensable for exploring the entire conformational energy landscape of a furanose ring and for providing a theoretical basis for interpreting experimental data.

Detailed Protocol for Computational Analysis:

-

Initial Structure Generation:

-

Build a 3D model of the substituted furanose using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is often done using molecular mechanics (MM) force fields specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM).

-

-

Quantum Mechanical (QM) Calculations:

-

Optimize the geometries of the low-energy conformers identified in the conformational search at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution.

-

Solvation effects can be included using implicit (e.g., PCM) or explicit solvent models.

-

-

Molecular Dynamics (MD) Simulations:

-

Perform MD simulations to study the dynamic behavior of the furanose ring over time. This can provide insights into the pathways and energy barriers of conformational interconversions.

-

-

Calculation of NMR Parameters:

-

Use the QM-optimized geometries to calculate theoretical 3JHH coupling constants. These can then be compared with the experimental values to validate the computational model.

-

Mandatory Visualizations

Logical Workflow for Conformational Analysis

Role of Furanose Conformation in Antiviral Nucleoside Action

Conclusion

The conformational analysis of substituted furanoses is a complex yet crucial field of study with profound implications for chemistry and biology, particularly in the design of novel therapeutics. The flexible nature of the furanose ring, governed by the principles of pseudorotation and influenced by a delicate balance of steric and stereoelectronic effects, presents a significant challenge to researchers. However, a synergistic approach combining high-field NMR spectroscopy, single-crystal X-ray crystallography, and sophisticated computational modeling allows for a detailed elucidation of the conformational landscape of these important molecules. A thorough understanding of furanose conformation is not merely an academic exercise but a critical component in the rational design of molecules with specific biological activities, as exemplified by the development of potent antiviral nucleoside analogues. As experimental and computational techniques continue to advance, so too will our ability to predict and control the conformation of substituted furanoses, opening new avenues for drug discovery and the understanding of fundamental biological processes.

References

- 1. Conformational analysis of xylobiose by DFT quantum mechanics | springerprofessional.de [springerprofessional.de]

- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. phys.libretexts.org [phys.libretexts.org]

Synthesis of Novel Furanose-Based Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The furanose ring, a five-membered cyclic hemiacetal of a monosaccharide, is a critical structural motif in a vast array of biologically significant molecules, most notably nucleosides and nucleic acids. Its inherent conformational flexibility allows for precise molecular recognition, making it a privileged scaffold in the design of therapeutic agents. This technical guide provides an in-depth overview of contemporary synthetic strategies for the generation of novel furanose-based compounds, with a focus on their potential applications in drug development. We present detailed experimental protocols for key synthetic transformations, summarize quantitative data for comparative analysis, and visualize complex chemical and biological pathways.

Strategic Modifications of the Furanose Scaffold

The chemical synthesis of novel furanose derivatives primarily involves modifications to the sugar ring or the attached nucleobase. These modifications are designed to enhance biological activity, improve metabolic stability, or overcome drug resistance mechanisms. Key strategies include:

-

Modifications at the 2'- and 3'-Positions: Alterations at these positions significantly influence the sugar pucker and, consequently, the overall conformation of the nucleoside analogue, which is crucial for its interaction with viral polymerases or other target enzymes.

-

4'-Heteroatom Substitution: Replacing the 4'-oxygen with other heteroatoms such as sulfur or nitrogen can alter the ring conformation and electronic properties, leading to compounds with unique biological activities.

-

Synthesis of C-Nucleosides: The formation of a C-C bond between the furanose ring and the nucleobase, in place of the natural C-N bond, results in analogues that are resistant to enzymatic cleavage by nucleoside phosphorylases.

-

Introduction of Conformationally Restricting Moieties: The synthesis of bridged or bicyclic nucleosides can lock the furanose ring into a specific conformation, which can lead to higher binding affinity and selectivity for the target enzyme.

Featured Synthetic Campaigns

This section details the synthesis of three distinct classes of novel furanose-based compounds that have shown significant promise in preclinical studies: 3'-C-Ethynyl Nucleosides, Guanidino Xylofuranose Derivatives, and Triazole-Containing Furanose Nucleosides.

Synthesis of 3'-C-Ethynyl Nucleosides

3'-C-Ethynyl nucleosides, such as 3'-C-ethynylcytidine (ECyd), are potent anticancer agents.[1][2][3][4] Their synthesis represents a significant challenge due to the stereoselective introduction of the ethynyl group at the C3' position.

Experimental Protocol: Synthesis of a 3'-C-Ethynyluridine Analogue

A convergent synthetic route starting from diacetone-α-D-glucose is often employed.[2]

-

Preparation of the 3-keto-ribofuranose intermediate: Diacetone-α-D-glucose is converted to a protected 1,2-O-isopropylidene-α-D-ribofuranose derivative. The free hydroxyl group at C3 is then oxidized using appropriate reagents (e.g., Swern oxidation) to yield the corresponding 3-keto derivative.

-

Stereoselective Ethynylation: The 3-keto intermediate is reacted with a suitable ethynylating agent, such as ethynylmagnesium bromide or ethynyllithium, at low temperature. The stereoselectivity of this addition is crucial and can be influenced by the choice of reagents and reaction conditions.

-

Glycosylation: The resulting 3-C-ethynyl-1,2-O-isopropylidene-α-D-ribofuranose is then coupled with a silylated nucleobase (e.g., silylated uracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the protected nucleoside.

-

Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the isopropylidene group and fluoride treatment for silyl ethers) to yield the target 3'-C-ethynyl nucleoside.

Quantitative Data: Biological Activity of 3'-C-Ethynyl Nucleosides

| Compound | Cell Line | IC50 (nM) | Citation |

| 5-Iodo-3'-C-ethynyluridine | Human Adenocarcinoma Breast Cancer | 35 | [2] |

| 5-Bromo-3'-C-ethynyluridine | Human Adenocarcinoma Prostate Cancer | 730 | [3] |

Synthesis of Guanidino Xylofuranose Derivatives

Guanidino sugars are an emerging class of nucleoside mimetics with potential biological activities.[5][6][7][8][9] The synthesis of 5-guanidino xylofuranose derivatives involves the transformation of a 5-azido precursor.

Experimental Protocol: Synthesis of 5-Guanidino-3-O-dodecyl-xylofuranose

-

Synthesis of the 5-azido precursor: A suitable 3-O-substituted 1,2-O-isopropylidene-α-D-xylofuranose is synthesized from a glucofuranose derivative through oxidative cleavage and reduction.[6] The 5-hydroxyl group is then converted to an azide, for example, via tosylation followed by nucleophilic substitution with sodium azide.

-

Reduction of the Azide: The 5-azido group is reduced to the corresponding 5-amino group. A common method is catalytic hydrogenation over palladium on carbon.

-

Guanidinylation: The resulting 5-amino xylofuranose derivative is then reacted with a guanidinylating agent, such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, in the presence of a base like diisopropylethylamine (DIPEA) to install the protected guanidino group.[6][7]

-

Deprotection: The Boc protecting groups on the guanidino moiety are removed under acidic conditions to yield the final product.

Quantitative Data: Biological Activity of Guanidino Xylofuranose Derivatives

| Compound | Target/Cell Line | Activity | Citation |

| 3-O-Dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Ki = 7.49 µM | [5][8] |

| 3-O-Dodecyl (N-Boc)guanidino xylofuranose | Chronic Myeloid Leukemia (K562) | GI50 = 31.02 µM | [5] |

| 3-O-Dodecyl (N-Boc)guanidino xylofuranose | Breast Cancer (MCF-7) | GI50 = 26.89 µM | [5] |

| Aminomethyltriazole 5'-isonucleoside | Chronic Myeloid Leukemia (K562) | GI50 = 6.33 µM | [7] |

| Aminomethyltriazole 5'-isonucleoside | Breast Cancer (MCF-7) | GI50 = 8.45 µM | [7] |

Synthesis of Triazole-Containing Furanose Nucleosides

The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the efficient synthesis of 1,2,3-triazole-containing nucleoside analogues.[10][11][12][13] These compounds can act as mimics of natural nucleosides or nucleotides.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole-Furanose Hybrid

-

Synthesis of the Azido-Furanose: A furanose derivative with a leaving group at a desired position (e.g., 5'-position) is reacted with sodium azide to introduce the azide functionality. For example, 5-azido-1,2-O-isopropylidene-α-D-xylofuranose can be used as a key intermediate.[12]

-

Synthesis of the Alkyne Partner: A suitable alkyne is synthesized or obtained commercially. This alkyne will form the substituent on the triazole ring.

-

CuAAC Reaction: The azido-furanose and the alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO4·5H2O) and a reducing agent (e.g., sodium ascorbate). The reaction is typically carried out in a mixture of solvents such as t-butanol and water.

-

Deprotection: Any protecting groups on the furanose ring or the triazole substituent are removed to afford the final triazole-containing furanose nucleoside analogue.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to the synthesized compounds.

Caption: Synthetic workflow for triazole-containing furanose nucleosides.

Caption: Conceptual signaling pathway for anticancer nucleoside analogues.

Conclusion

The synthesis of novel furanose-based compounds continues to be a vibrant area of research with significant implications for drug discovery. The strategic modification of the furanose scaffold has led to the development of potent anticancer and antiviral agents. The detailed synthetic protocols and quantitative biological data presented in this guide offer valuable insights for researchers aiming to design and synthesize the next generation of furanose-based therapeutics. The visualization of synthetic workflows and biological mechanisms provides a clear framework for understanding the key concepts in this field.

References

- 1. Synthesis and biological evaluation of branched and conformationally restricted analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of conformationally restricted and nucleobase-modified analogs of the anticancer compound 3'-C-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Triazole-Containing Furanosyl Nucleoside Analogues and Their Phosphate, Phosphoramidate or Phoshonate Derivatives as Potential Sugar Diphosphate or Nucleotide Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. C-5’-Triazolyl-2’-oxa-3’-aza-4’a-carbanucleosides: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Furanose in Nucleic Acid Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furanose ring, a five-membered sugar moiety, is a cornerstone of nucleic acid structure, dictating the conformational dynamics, stability, and ultimately, the biological function of DNA and RNA. This in-depth technical guide explores the profound biological significance of the furanose component, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We delve into the nuanced structural variations of the furanose ring, the experimental methodologies used to probe its conformation, and the critical implications for molecular recognition and therapeutic design.

The Furanose Ring: A Tale of Two Sugars

The fundamental distinction between DNA and RNA lies in the furanose sugar of their respective backbones. DNA incorporates 2'-deoxyribose, while RNA is built with ribose. This seemingly minor difference—the presence of a hydroxyl group at the 2' position in ribose—has profound consequences for the stability and function of these vital macromolecules.[1][2][3][4]

The 2'-hydroxyl group in ribose renders RNA more susceptible to hydrolysis, making it a more transient molecule compared to the chemically robust DNA, which is better suited for the long-term storage of genetic information.[1][2][3][4][5] This inherent instability of RNA allows for its rapid turnover in the cell, a crucial feature for its role in gene expression and regulation.[3]

The Dynamic Landscape of Furanose Pucker

The five-membered furanose ring is not planar but exists in a puckered conformation, a feature that is central to the three-dimensional architecture of nucleic acids.[6][7] This puckering is not static; the ring is flexible and can adopt various conformations. The two most biologically significant puckering modes are the C2'-endo and C3'-endo conformations.[8][9] These conformations are defined by which atom (C2' or C3') is displaced from the plane formed by the other four atoms of the furanose ring.

The interconversion between these puckered states is described by a pseudorotation cycle, characterized by a phase angle (P) and an amplitude of pucker (τm).[3][10] The C3'-endo conformation is predominantly found in A-form DNA and RNA helices, while the C2'-endo conformation is characteristic of B-form DNA, the most common form under physiological conditions.[9][11][12]

Quantitative Analysis of Furanose Pucker

The precise conformation of the furanose ring can be described by a set of endocyclic torsion angles and pseudorotation parameters. The table below summarizes typical values for these parameters in the C2'-endo and C3'-endo conformations of deoxyribose and ribose.

| Parameter | Deoxyribose (C2'-endo) | Deoxyribose (C3'-endo) | Ribose (C3'-endo) |

| Pseudorotation Phase Angle (P) | 144° - 180° | 0° - 36° | 0° - 36° |

| Pucker Amplitude (τm) | ~35° - 40° | ~35° - 40° | ~35° - 40° |

| Endocyclic Torsion Angles | |||

| ν0 (C4'-O4'-C1'-C2') | Negative | Positive | Positive |

| ν1 (O4'-C1'-C2'-C3') | Positive | Negative | Negative |

| ν2 (C1'-C2'-C3'-C4') | Negative | Positive | Positive |

| ν3 (C2'-C3'-C4'-O4') | Positive | Negative | Negative |

| ν4 (C3'-C4'-O4'-C1') | Negative | Positive | Positive |

Note: The exact values can vary depending on the specific nucleotide sequence and environmental conditions.

Impact on Nucleic Acid Helical Structure and Stability

The conformation of the furanose sugar directly influences the overall helical structure of nucleic acids. The preference of deoxyribose for the C2'-endo pucker in DNA results in the characteristic B-form double helix, with a wide major groove and a narrow minor groove.[12] In contrast, the C3'-endo pucker of ribose in RNA, and in A-form DNA, leads to a wider, more compact helix with a deep and narrow major groove and a shallow, broad minor groove.[12]

The thermodynamic stability of nucleic acid duplexes is also intricately linked to the sugar conformation. The transition from the B-form to the A-form of DNA, which involves a change in sugar pucker from C2'-endo to C3'-endo, is influenced by factors such as hydration levels and the presence of certain ions.[11] The table below presents a comparison of the thermodynamic stability of A-form and B-form DNA duplexes.

| Property | A-form DNA | B-form DNA |

| Relative Stability | More stable under low humidity conditions | More stable under physiological (high humidity) conditions |

| Melting Temperature (Tm) | Generally lower for the same sequence | Generally higher for the same sequence |

| Enthalpy of Formation (ΔH°) | Less favorable (less negative) | More favorable (more negative) |

| Entropy of Formation (ΔS°) | Less unfavorable (less negative) | More unfavorable (more negative) |

Experimental Protocols for Studying Furanose Conformation

Several powerful techniques are employed to elucidate the conformation of the furanose ring in nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the solution-state structure and dynamics of nucleic acids.[2][13] Analysis of scalar (J) couplings between protons in the furanose ring provides direct information about the sugar pucker.

Detailed Methodology for 2D-NMR Analysis of Sugar Pucker:

-

Sample Preparation: Dissolve the purified nucleic acid sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in D₂O or a 90% H₂O/10% D₂O mixture.

-

Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the furanose ring.

-

TOCSY (Total Correlation Spectroscopy): To trace the complete spin system of each sugar ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons, which helps in the overall structure determination.

-

-

Spectral Analysis:

-

Assign the proton resonances of the furanose ring (H1', H2', H2'', H3', H4').

-

Measure the three-bond J-couplings (³J) from high-resolution 1D or 2D spectra. The key couplings for determining sugar pucker are ³J(H1'-H2') and ³J(H3'-H4').

-

-

Pucker Determination:

-

C3'-endo (A-form): Characterized by a small ³J(H1'-H2') coupling (~1-2 Hz) and a large ³J(H3'-H4') coupling (~7-10 Hz).

-

C2'-endo (B-form): Characterized by a large ³J(H1'-H2') coupling (~7-10 Hz) and a small ³J(H3'-H4') coupling (~1-2 Hz).

-

Intermediate J-coupling values suggest an equilibrium between the two conformations.

-

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of nucleic acid structures in the solid state.[2][4]

Detailed Methodology for Nucleic Acid X-ray Crystallography:

-

Crystallization: Grow high-quality crystals of the nucleic acid, often in complex with proteins or drugs to facilitate crystallization. This is typically achieved by vapor diffusion methods, screening a wide range of precipitants, buffers, and salt concentrations.

-

Data Collection: Expose the crystal to a monochromatic X-ray beam and record the diffraction pattern.[4] The angles and intensities of the diffracted X-rays are measured.

-

Structure Solution:

-

Phasing: Determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement (if a similar structure is known) or heavy-atom derivatization.

-

Electron Density Map Calculation: Use the measured intensities and determined phases to calculate an electron density map of the molecule.

-

-

Model Building and Refinement: Build an atomic model of the nucleic acid into the electron density map and refine the atomic coordinates to best fit the experimental data. The conformation of the furanose rings can be directly observed and analyzed from the final refined structure.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of the furanose ring and its interconversion between different puckered states.

Detailed Methodology for MD Simulation of a DNA Duplex:

-

System Setup:

-

Generate the initial coordinates of the DNA duplex in a desired conformation (e.g., B-form) using software like AMBER or GROMACS.

-

Solvate the DNA in a box of water molecules and add counterions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the DNA.

-

Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals.

-

Trajectory Analysis: Analyze the saved trajectory to study the conformational dynamics of the furanose rings. This includes calculating the pseudorotation phase angles and pucker amplitudes for each sugar over time to observe transitions between C2'-endo and C3'-endo states.

Mandatory Visualizations

Furanose Pucker Conformations

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. mybiosource.com [mybiosource.com]

- 5. Nucleic acid structure determination - Wikipedia [en.wikipedia.org]

- 6. somewhereville.com [somewhereville.com]

- 7. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The principle of conformational signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second messenger system - Wikipedia [en.wikipedia.org]

- 13. RNAcanvas: interactive drawing and exploration of nucleic acid structures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Furanose Anomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of furanose anomers, focusing on nuclear magnetic resonance (NMR), vibrational, and chiroptical spectroscopic techniques. Furanose rings, the five-membered cyclic forms of monosaccharides, are fundamental components of numerous biologically significant molecules, including nucleic acids and certain polysaccharides.[1] Understanding the conformational behavior and spectroscopic signatures of their α and β anomers is crucial for drug design, glycobiology, and materials science. This guide offers detailed experimental protocols, quantitative data for key furanose anomers, and visual workflows to aid researchers in this complex area of study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of furanose anomers in solution. Due to the slow interconversion between anomers on the NMR timescale, distinct sets of signals are observed for each form present in solution.[2] However, the low abundance of furanose forms in equilibrium with their pyranose counterparts and significant signal overlap can present considerable challenges.[2][3]

1H and 13C NMR Spectral Data

Complete assignment of 1H and 13C NMR spectra provides invaluable information on the chemical environment of each nucleus. The chemical shifts (δ) of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic for anomer differentiation. Generally, the anomeric proton of the α-furanose (1,2-cis relationship between the anomeric substituent and the adjacent hydroxyl group) resonates at a lower field compared to the β-furanose (1,2-trans relationship).[4]

Table 1: 1H and 13C NMR Chemical Shifts (ppm) and 1H-1H Coupling Constants (Hz) for D-Glucofuranose Anomers in D2O [2]

| Position | α-D-Glucofuranose | β-D-Glucofuranose |

| 1H Chemical Shift (δ) | ||

| H-1 | 5.49 | 5.18 |

| H-2 | 4.31 | 4.12 |

| H-3 | 4.25 | 4.21 |

| H-4 | 4.15 | 4.08 |

| H-5 | 3.84 | 3.82 |

| H-6a | 3.75 | 3.74 |

| H-6b | 3.68 | 3.67 |

| 13C Chemical Shift (δ) | ||

| C-1 | 103.1 | 109.2 |

| C-2 | 77.5 | 81.3 |

| C-3 | 75.8 | 76.4 |

| C-4 | 79.9 | 80.8 |

| C-5 | 70.2 | 70.8 |

| C-6 | 63.9 | 64.1 |

| 3JH,H Coupling Constants (Hz) | ||

| J1,2 | 3.9 | < 1 |

| J2,3 | 6.8 | 4.5 |

| J3,4 | 4.5 | 4.8 |

| J4,5 | 7.9 | 7.5 |

| J5,6a | 3.1 | 3.3 |

| J5,6b | 5.5 | 5.3 |

| J6a,6b | -11.9 | -11.9 |

Conformational Analysis through Coupling Constants

The three-bond proton-proton coupling constants (3JH,H) are crucial for elucidating the conformation of the furanose ring, which is highly flexible and exists in a dynamic equilibrium between multiple envelope and twist forms.[5] A two-state model, describing the equilibrium between North (N) and South (S) conformations on the pseudorotational wheel, is often used to interpret these coupling constants.[6] For α-furanoses, a 3JH1,H2 coupling constant of around 3–5 Hz is typical, while for β-furanoses, this value is smaller, often between 0–2 Hz.[4]

Advanced NMR Techniques for Anomer Resolution

For complex mixtures where signals of furanose anomers are heavily overlapped, advanced NMR techniques are indispensable.

-

1D FESTA (Fluorine-Edited Selective TOCSY Acquisition): This technique is particularly useful for fluorinated carbohydrates, allowing for the acquisition of pure 1H NMR spectra for individual anomers even when they are minor components of a complex mixture.[4][7]

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the connectivity within a furanose spin system.[8]

-

2D TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, which is highly effective for separating the signals of different anomers.[9][10]

Experimental Protocols for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in a suitable deuterated solvent (e.g., D2O).

-

For quantitative analysis, ensure complete dissolution and equilibration of anomers. A dilute phosphate buffer can be used to maintain a constant pD.[2]

1D 1H and 13C NMR Acquisition:

-

Acquire standard 1D 1H and 13C{1H} spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

For 1H NMR, use a sufficient relaxation delay to ensure accurate integration for quantification of anomers.

-

For 13C NMR, use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

2D COSY and TOCSY Acquisition:

-

Set up standard COSY and TOCSY experiments.

-

For TOCSY, a mixing time of 80-120 ms is typically used to allow for magnetization transfer throughout the entire spin system of each anomer.[10]

1D FESTA Protocol (for fluorinated sugars): [1][4]

-

The experiment begins with the selective excitation of a specific 19F resonance.

-

A selective reverse INEPT (SRI) pulse sequence transfers coherence from the selected 19F to a directly coupled proton (19F → 1H).

-

A TOCSY mixing step then propagates this magnetization to all other protons within the same spin system.

-

This results in a 1D 1H spectrum containing only the signals from the anomer associated with the initially excited 19F nucleus.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of the molecular structure and can be used to differentiate between furanose and pyranose forms, as well as their anomers.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of carbohydrates are complex, with significant contributions from O-H and C-H stretching and bending vibrations.[11] The anomeric region (approximately 750-950 cm-1) in Raman spectra can be particularly sensitive to the anomeric configuration.[12] While IR spectroscopy of carbohydrates can be challenging in aqueous solutions due to the strong absorption of water, measurements on films can overcome this limitation.[13] Raman spectroscopy is less affected by water and is well-suited for studying carbohydrates in their native aqueous environment.[14]

Table 2: Characteristic Vibrational Frequency Ranges for Carbohydrates [11][15]

| Vibrational Mode | Frequency Range (cm-1) |

| O-H Stretching | 3000 - 3600 |

| C-H Stretching | 2800 - 3000 |

| C=O Stretching (in open-chain form) | ~1730 |

| O-H Bending | 1600 - 1700 |

| C-H Bending | 1300 - 1500 |

| C-O Stretching, C-C Stretching | 950 - 1200 |

| Anomeric Region (Raman) | 750 - 950 |

Experimental Protocols for Vibrational Spectroscopy

Raman Spectroscopy: [16]

-

Sample Preparation: Prepare an aqueous solution of the carbohydrate (concentrations as low as 10 mM can be used).[12]

-

Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser).

-

Data Acquisition: Collect the scattered light using a high-resolution spectrometer. Stokes and anti-Stokes lines can be observed.

FT-IR Spectroscopy (Film Method): [13]

-

Sample Preparation: Prepare a thin film of the carbohydrate by evaporating an aqueous solution on an IR-transparent substrate (e.g., BaF2).

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (e.g., 400-4000 cm-1).

Chiroptical Spectroscopy

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are sensitive to the stereochemistry of molecules and are powerful tools for studying the conformation of furanose anomers.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and solution-state conformation of carbohydrates.[3][17] VCD is particularly effective in elucidating the equilibrium of furanose ring puckering, which can be difficult to study by other methods.[3][17] The spectra of enantiomers are mirror images, while diastereomers exhibit distinct VCD spectra.

Experimental Protocol for VCD Spectroscopy

-

Dissolve approximately 8-10 mg of the carbohydrate in a suitable solvent (~125-250 µL). Deuterated solvents are often used to avoid O-H signal interference in certain regions.

-

Transfer the solution to an IR cell with a specific path length (e.g., 100 µm), typically made of BaF2.

Instrumentation and Data Acquisition: [18]

-

Use a VCD spectrometer, which typically consists of an IR source, a photoelastic modulator (PEM), and a detector.

-

Spectra are often measured over several hours to achieve a good signal-to-noise ratio.

-

Solvent subtraction and other processing steps are applied to obtain the final VCD spectrum.

Workflows for Spectroscopic Analysis

The comprehensive analysis of furanose anomers involves a synergistic approach, often combining multiple spectroscopic techniques with computational modeling.

Conclusion

The spectroscopic characterization of furanose anomers is a multifaceted challenge that requires a combination of advanced analytical techniques and computational methods. NMR spectroscopy remains the cornerstone for detailed structural and conformational analysis, with techniques like 1D FESTA offering powerful solutions for resolving complex mixtures. Vibrational and chiroptical spectroscopies provide complementary information, particularly regarding the overall molecular fingerprint and stereochemistry. The integrated workflow presented in this guide, along with the tabulated quantitative data and detailed experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development who are investigating the critical role of furanose anomers in biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational circular dichroism of carbohydrate films formed from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. Collection - Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism - Organic Letters - Figshare [figshare.com]

- 18. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. schrodinger.com [schrodinger.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Furanoside Glycosides

Introduction

Furanoside glycosides, five-membered carbohydrate rings, are crucial components of numerous biologically significant molecules, including nucleic acids (DNA and RNA) and various natural products. Their unique structural properties confer specific biological activities, making them valuable targets in drug discovery and glycobiology. For instance, C-acyl furanosides are precursors to nucleoside analogues with antiviral properties.[1] However, the synthesis of furanosides presents distinct challenges compared to their six-membered pyranoside counterparts. These challenges include the inherent instability of the furanosyl ring and difficulties in controlling stereoselectivity at the anomeric center, particularly for the formation of 1,2-cis linkages.[2][3] This document provides detailed protocols for established and modern methods for synthesizing furanoside glycosides, targeting researchers in organic chemistry, medicinal chemistry, and drug development.

General Considerations for Furanoside Synthesis

The stereochemical outcome of a glycosylation reaction is a critical factor. The formation of either a 1,2-trans or 1,2-cis linkage is often directed by the choice of protecting groups, glycosyl donor, promoter, and reaction conditions.

-

Neighboring Group Participation: Acyl protecting groups (e.g., acetyl, benzoyl) at the C2 position can provide anchimeric assistance, typically leading to the formation of 1,2-trans glycosides.[4]

-

Kinetic vs. Thermodynamic Control: In reactions like the Fischer glycosylation, furanosides are often the kinetically favored product, while the more stable pyranosides form under thermodynamic control with longer reaction times.[5][6]

-

Modern Catalysis: Recent advancements, particularly in gold-catalyzed reactions, have provided powerful tools for achieving high stereoselectivity and yields under mild conditions.[2][7][8][9][10][11] These methods often allow for the synthesis of challenging 1,2-cis linkages through SN2-type mechanisms.[2][7]

Experimental Workflows and Mechanisms

A generalized workflow for chemical glycosylation provides a roadmap from starting materials to the final, characterized product. The specific conditions and reagents will vary based on the chosen protocol.

Caption: A generalized experimental workflow for furanoside synthesis.

The mechanism of glycosylation often involves the formation of a key oxocarbenium ion intermediate. In modern catalytic systems, such as gold-catalyzed reactions, the mechanism can be modulated to favor a stereoinvertive SN2-like pathway, offering greater control over the anomeric configuration.[2][7][8]

Caption: Simplified Sₙ2-type mechanism in gold-catalyzed glycosylation.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled Fischer Glycosidation (Flow Chemistry)

The Fischer glycosylation is a classic method that typically yields a mixture of furanosides and pyranosides.[5][12] By using flow chemistry, the reaction can be kinetically controlled to favor the formation of furanosides.[3][13]

Objective: To synthesize methyl furanosides from unprotected monosaccharides.

Materials:

-

Monosaccharide (e.g., D-glucose, 0.5 mmol, 90 mg)

-

Methanol (5 mL, HPLC grade)

-

β-Hydroxy-substituted sulfonic acid functionalized silica (HO-SAS) catalyst (350 mg)[13]

-

Syringe pump

-

Packed column (4.0 mm x 50 mm)

-

Backpressure regulator

Procedure: [13]

-

Prepare a 0.1 M solution of the monosaccharide in methanol.

-

Pack the column with the HO-SAS catalyst.

-

Set up the flow reactor system consisting of the syringe pump, packed column, and backpressure regulator.

-

Pump the monosaccharide solution through the column at a defined flow rate (e.g., 0.1 mL/min for a 5-minute residence time). The temperature should be optimized for the specific sugar.

-

Allow the system to prime for approximately 3 minutes before collecting the product.

-

Collect the eluent for a set period (e.g., 10 minutes).

-

Remove the solvent in vacuo.

-

Analyze the crude product mixture by NMR spectroscopy to determine the ratio of furanoside to pyranoside and the anomeric ratio. Purification is typically achieved by silica gel chromatography.

Protocol 2: Gold(I)-Catalyzed Stereoinvertive Furanosylation

This modern protocol utilizes a gold(I) catalyst with a specialized ligand to achieve high stereoselectivity, enabling the synthesis of 1,2-cis-furanosides from 1,2-trans-glycosyl donors via an SN2-type mechanism.[2][7]

Objective: To synthesize a 1,2-cis-furanoside with high stereoselectivity.

Materials:

-

Glycosyl Donor (e.g., 1,2-trans-furanosyl ortho-alkynylbenzoate, 1.0 equiv)[7]

-

Glycosyl Acceptor (Alcohol, 1.5-2.0 equiv)

-

Gold(I) Catalyst System: Diarylurea-containing phosphine ligand (L2, 5 mol%) and (MeCN)₄AuNTf₂ (5 mol%)[7]

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å), activated

-

Triethylamine

-

Silica gel for chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe.

-

Cool the mixture to the desired temperature (e.g., -78 °C).

-

In a separate flask, prepare the catalyst by mixing the gold complex and the ligand in DCM.

-

Add the catalyst solution to the reaction mixture dropwise.

-

Stir the reaction at the specified temperature for the required time (typically 30 min to 2 hours), monitoring progress by TLC.[2]

-

Upon completion, quench the reaction by adding triethylamine.

-

Allow the mixture to warm to room temperature, then filter through celite and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 1,2-cis-furanoside.

-

Characterize the product by NMR and mass spectrometry.

Data Summary of Furanoside Synthesis Methods

The following tables summarize quantitative data from various furanoside synthesis methodologies, allowing for easy comparison of their efficacy.

Table 1: Comparison of Gold-Catalyzed Furanosylation Reactions

| Glycosyl Donor | Glycosyl Acceptor | Catalyst System | Time (h) | Temp (°C) | Yield (%) | Anomeric Ratio (α:β or cis:trans) | Ref. |

|---|---|---|---|---|---|---|---|

| D-Xylofuranosyl ABz | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Au(I)/L2 | 1 | -78 to -40 | 95 | >20:1 (cis) | [7] |

| D-Ribofuranosyl ABz | 1-Octanol | Au(I)/L2 | 1 | -78 to -40 | 90 | >20:1 (cis) | [7] |

| 2-Deoxy-D-ribofuranosyl ABz | Cholesterol | Au(I)/L2 | 1 | -78 to -40 | 83 | 10:1 (cis) | [7] |

| D-Xylofuranosyl DGLG | Isopropanol | (IPr)AuCl/AgOTf | 0.5 | 25 | 99 | >19:1 (cis) | [2] |

| D-Ribofuranosyl DGLG | Cyclohexanol | (IPr)AuCl/AgOTf | 2 | 25 | 98 | >19:1 (cis) | [2] |

(ABz = ortho-Alkynylbenzoate; DGLG = Directing-Group-on-Leaving-Group; L2 = Diarylurea-phosphine ligand)

Table 2: Other Methodologies for Furanoside Synthesis

| Method | Glycosyl Donor | Promoter/Catalyst | Key Feature | Yield (%) | Anomeric Selectivity | Ref. |

|---|---|---|---|---|---|---|

| Fischer Glycosidation (Flow) | D-Glucose | HO-SAS | Kinetically favors furanoside | Good | Mixture | [3][13] |

| Rearrangement-Glycosylation | 2,3-Anhydro-furanosyl thioglycoside | Lewis Acid | Stereoselective for 2-deoxy | 70-95 | High 1,3-syn | [14] |

| Koenigs-Knorr | Acetobromoglucose | Silver Carbonate | Classic method, 1,2-trans | Variable | High (with NGPa) | [4] |

| Rhenium-Catalyzed | Furanosidic Lactol | Oxo-rhenium complex | Forms C-glycosides | 77-93 | High 1,3-cis | [15] |

(NGP = Neighboring Group Participation)

Conclusion

The synthesis of furanoside glycosides remains a challenging yet critical area of synthetic chemistry. While classical methods like the Fischer glycosylation offer simple access to furanoside mixtures, modern catalytic approaches, particularly those employing gold, provide unparalleled control over stereoselectivity and reaction efficiency.[2][7][11] The protocols and data presented here offer a guide for researchers to select and implement the most suitable method for their specific synthetic targets, facilitating advancements in glycobiology and the development of new therapeutics.

References

- 1. Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An SN2-Type Strategy toward 1,2-cis-Furanosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer glycosylation | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Cationic Gold(I)-Catalyzed Glycosylation with Glycosyl N-1,1-Dimethylpropargyl Carbamate donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Furanose Structure Elucidation using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanose rings, five-membered carbohydrate structures, are fundamental components of numerous biologically significant molecules, including nucleic acids (ribose and deoxyribose) and various bacterial polysaccharides.[1][2] Unlike their six-membered pyranose counterparts, furanose rings exhibit significant conformational flexibility, existing in a dynamic equilibrium of various "puckered" conformations, often described by a pseudorotational itinerary.[3][4] This flexibility, coupled with the potential for multiple anomeric forms in solution, presents a considerable challenge for complete structural elucidation.[5][6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for probing the three-dimensional structure and dynamics of furanose-containing molecules in solution.[2][7] By analyzing various NMR parameters, such as chemical shifts, scalar coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the anomeric configuration, ring conformation, and the stereochemistry of substituents.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to elucidate the structure of furanose rings.

Core Concepts in Furanose NMR

The structural analysis of furanoses by NMR revolves around the interpretation of key parameters:

-

Chemical Shifts (δ): The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Anomeric protons (H-1) of α-furanoses are typically found at a lower field (higher ppm) compared to their β-furanose counterparts.[5] Similarly, ¹³C chemical shifts are indicative of both the anomeric configuration and the ring pucker.[9][10]

-

³JHH Coupling Constants: The three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4] These values are crucial for determining the ring's conformation. For instance, a larger ³J(H1,H2) value (around 3–5 Hz) is generally characteristic of a 1,2-cis relationship (α-anomers), while a smaller value (0–2 Hz) suggests a 1,2-trans relationship (β-anomers).[5]

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the spatial proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are instrumental in determining the relative stereochemistry of substituents on the furanose ring.

Experimental Workflow for Furanose Structure Elucidation

A systematic approach is essential for the unambiguous structural assignment of furanose rings. The following workflow outlines the key steps, from sample preparation to data analysis.

Caption: General workflow for furanose structure elucidation by NMR.

Data Presentation: Key NMR Parameters

The following tables summarize typical ranges for key NMR parameters used in the structural analysis of furanose rings. These values can vary depending on the specific sugar, substituents, and solvent.

Table 1: Typical ¹H NMR Chemical Shifts (δ) and ³J(H1,H2) Coupling Constants for Aldofuranoses in D₂O.

| Anomer | H-1 (ppm) | H-2 (ppm) | ³J(H1,H2) (Hz) |

| α-Furanose (cis-1,2) | Downfield | Varies | ~ 3 - 5 |

| β-Furanose (trans-1,2) | Upfield | Varies | ~ 0 - 2 |

Note: "Downfield" and "Upfield" are relative terms comparing the α and β anomers of the same sugar.[5]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Furanose Carbons.

| Carbon | Chemical Shift (ppm) |

| C-1 (Anomeric) | 95 - 110 |

| C-2, C-3, C-4 | 70 - 85 |

| C-5 (if present) | 60 - 70 |

Note: These are general ranges; specific values are highly dependent on the sugar's configuration and conformation.[11][12]

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

-

Analyte Concentration: Dissolve 5-10 mg of the furanose-containing compound in 0.5-0.7 mL of a suitable deuterated solvent for ¹H and 2D NMR experiments.[7][13] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[14]

-

Solvent Selection: Deuterium oxide (D₂O) is the most common solvent for unprotected carbohydrates.[15] For compounds with limited water solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

-

Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13] Paramagnetic impurities should be avoided as they can cause significant line broadening.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used. For organic solvents, tetramethylsilane (TMS) can be used, although care must be taken due to its volatility.

NMR Data Acquisition

The following is a suite of recommended NMR experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[15]

-

¹H NMR (Proton): This is the starting point for any analysis. It provides information on the number of different proton environments and their scalar couplings.

-

Protocol:

-

Tune and match the probe for ¹H.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a standard 1D ¹H spectrum with solvent suppression if necessary (e.g., using presaturation for samples in H₂O/D₂O).

-

-

-

¹³C NMR (Carbon-13): This experiment reveals the number of unique carbon atoms in the molecule.

-

Protocol:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can take from minutes to several hours depending on the sample concentration.

-

-

Caption: Correlations detected by key 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled to each other, typically over two to three bonds. It is fundamental for tracing the proton connectivity within the furanose ring.[7]

-

Protocol:

-

Set up a standard gradient-selected COSY (gCOSY) experiment.

-

The spectral width in both dimensions should cover all proton signals.

-